Product packaging for Olopatadine-d3 N-Oxide(Cat. No.:CAS No. 1246832-94-9)

Olopatadine-d3 N-Oxide

Cat. No.: B602690
CAS No.: 1246832-94-9
M. Wt: 356.4 g/mol
InChI Key: TXKZPVWYFNGMCP-IZKBQEDNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Olopatadine-d3 N-Oxide is a deuterium-labeled analog of a human metabolite of Olopatadine, which is a selective histamine H1 receptor antagonist and mast cell stabilizer used to treat allergic conjunctivitis and rhinitis . The parent compound, Olopatadine, is metabolized in the liver to form Olopatadine N-Oxide, a reaction catalyzed by flavin-containing monooxygenase (FMO) 1 and 3 . This deuterated compound, where three hydrogen atoms are replaced by the stable isotope deuterium, is designed for use in modern analytical techniques. This high-purity reference standard is essential for quantitative analysis in mass spectrometry, serving as an internal standard for accurate and precise measurement of Olopatadine and its metabolites in biological matrices . Its primary research applications include use in Analytical Method Development (AMD), Method Validation (AMV), and Quality Control (QC) for the commercial production of pharmaceuticals and the preparation of Abbreviated New Drug Applications (ANDA) . By using a deuterated internal standard, researchers can correct for variations during sample preparation and instrument analysis, thereby ensuring the reliability and regulatory compliance of their data. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes, or for administration to humans . Proper handling in accordance with laboratory safety protocols is required.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B602690 Olopatadine-d3 N-Oxide CAS No. 1246832-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N-methyl-N-(trideuteriomethyl)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8-/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZPVWYFNGMCP-IZKBQEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858255
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246832-94-9
Record name (3Z)-3-[2-(Carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene]-N-methyl-N-(~2~H_3_)methylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Metabolic Formation and Enzymology of Olopatadine N Oxide

The transformation of olopatadine (B1677272) into its N-oxide metabolite is a specific enzymatic process primarily occurring in the liver. In vitro studies have been crucial in identifying the key enzymes involved in this metabolic pathway.

In Vitro Metabolic Pathways Leading to N-Oxidation

The N-oxidation of olopatadine is predominantly carried out by the flavin-containing monooxygenase (FMO) system.

Research has pinpointed that the formation of olopatadine N-oxide (M3) is primarily catalyzed by FMO1 and FMO3. wikidoc.orgnih.govapotex.comnovartis.com In vitro experiments using human liver microsomes and cDNA-expressed human FMO isozymes have demonstrated high specific activity for M3 formation by both FMO1 and FMO3. nih.gov The formation of this metabolite was notably enhanced by N-octylamine and inhibited by thiourea, which are characteristic modulators of FMO activity. nih.gov This enzymatic reaction is a key pathway in the metabolism of olopatadine. drugbank.com

While the cytochrome P450 (CYP) system is a major player in the metabolism of many drugs, it is not the primary driver of olopatadine's N-oxidation. wikidoc.org In vitro studies have shown that while CYP isoenzymes, particularly CYP3A4, are responsible for the formation of another metabolite, N-desmethyl olopatadine (M1), they are not the main catalysts for the creation of olopatadine N-oxide. wikidoc.orgnih.gov Selective inhibitors of various CYP isozymes did not significantly decrease the formation of olopatadine N-oxide, further confirming that this specific metabolic step is largely independent of the CYP450 system. nih.gov

The enzymatic conversion of olopatadine to its N-oxide metabolite is dependent on the presence of a Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADPH)-generating system. nih.govfda.gov This requirement was demonstrated in studies with human liver microsomes, where the formation of olopatadine N-oxide was observed in the presence of such a system. nih.govresearchgate.net This indicates that the monooxygenase enzymes responsible for this reaction require NADPH as a cofactor to function.

In Vivo Metabolic Profile of Olopatadine N-Oxide

The metabolism of olopatadine, including the formation of its N-oxide, has been studied in various species, revealing both similarities and differences in its metabolic profile.

Comparative Metabolism Across Species

The metabolic pathways for olopatadine, including N-demethylation and N-oxidation, are generally consistent across different species, including humans. fda.gov In both rats and dogs, following oral administration of radiolabeled olopatadine, N-oxidation was identified as one of the main metabolic pathways. fda.gov However, the extent of metabolism can differ. For instance, in rats, olopatadine is rapidly eliminated through both urinary excretion and biotransformation. fda.gov.phnovartis.com

Detection and Proportionality in Biological Matrices

Olopatadine N-oxide has been identified as one of at least six minor circulating metabolites in human plasma following oral administration of olopatadine. wikidoc.orgapotex.com However, all metabolites, including the N-oxide, constitute a small fraction of the total drug-related material in circulation, with the parent drug, olopatadine, accounting for the vast majority (77% of peak plasma total radioactivity). apotex.comfda.gov

Following topical ocular administration, olopatadine N-oxide was detected in the plasma of some individuals, but at very low levels, constituting less than 10% of the total plasma concentration in half of the patients studied. drugbank.com In some studies, the N-oxide metabolite was only observable for up to 4 hours post-dosing in a subset of subjects. nih.gov

In urine, after an oral dose, olopatadine N-oxide and N-desmethyl olopatadine together comprise the balance of the drug-related material, with unchanged olopatadine being the predominant component (86%) recovered within the first 24 hours. apotex.comnovartis.comfda.gov Specifically, urinary excretion of olopatadine N-oxide (M3) accounted for approximately 4.1% of the urinary recovery in one study. fda.gov

Interactive Data Table: In Vitro Metabolism of Olopatadine

MetabolitePrimary Enzyme(s)Formation Rate (pmol/min/mg protein)Key Inhibitors
Olopatadine N-oxide (M3) FMO1, FMO32.50Thiourea
N-desmethyl olopatadine (M1) CYP3A40.330Troleandomycin, Ketoconazole

Data derived from in vitro studies with human liver microsomes. nih.govresearchgate.net

Interactive Data Table: Olopatadine and Metabolite Proportionality in Human Plasma and Urine
Compound% of Peak Plasma Radioactivity (Oral Dose)% of Urinary Recovery (Oral Dose)
Olopatadine (Parent Drug) 77%86%
Metabolites (Combined) <6%Balance
Olopatadine N-oxide (M3) Minor component~4.1%

Data compiled from studies following oral administration of radiolabeled olopatadine. apotex.comfda.govfda.gov

Relative Formation Rates Compared to Other Metabolites (e.g., N-desmethyl olopatadine)

The rate of formation of Olopatadine N-oxide is significantly higher than that of its other major metabolite, N-desmethyl olopatadine (M1). fda.govnih.govresearchgate.net Studies with human liver microsomes have quantified these differences. The formation rate for Olopatadine N-oxide (M3) was measured to be 2.50 pmol/min/mg protein. fda.govnih.govresearchgate.net In contrast, the formation rate for N-desmethyl olopatadine (M1), which is catalyzed mainly by the CYP3A4 enzyme, was found to be 0.330 pmol/min/mg protein. fda.govnih.govresearchgate.net

This indicates that under these in vitro conditions, the N-oxidation pathway is the more rapid metabolic route for olopatadine. Further supporting this, one study noted that after incubation, Olopatadine N-oxide accounted for 30.5% of the initial olopatadine concentration, whereas N-desmethyl olopatadine accounted for only 5.2%. fda.gov Following oral administration, urinary excretion of both metabolites accounted for about 7% of the radiolabeled material recovered in the urine. fda.govfda.gov

Table 1: In Vitro Formation Rates of Olopatadine Metabolites in Human Liver Microsomes

MetaboliteFormation Rate (pmol/min/mg protein)Primary Catalyzing Enzyme(s)
Olopatadine N-oxide (M3)2.50 fda.govnih.govresearchgate.netFMO1, FMO3 nih.govresearchgate.netwikidoc.orgfda.gov
N-desmethyl olopatadine (M1)0.330 fda.govnih.govresearchgate.netCYP3A4 nih.govresearchgate.netwikidoc.org

Chemical Degradation and Impurity Profiling of Olopatadine N Oxide

Pathways of Chemical Oxidation to Olopatadine (B1677272) N-Oxide

The chemical oxidation of Olopatadine can lead to the formation of its N-oxide derivative, a significant metabolite and potential impurity. scbt.com Understanding the pathways and mechanisms of this transformation is crucial for impurity profiling and ensuring the stability of pharmaceutical formulations.

Proposed Mechanisms of Chemical Oxidation

The formation of Olopatadine N-Oxide involves the oxidation of the tertiary amine group in the olopatadine molecule. A proposed mechanism suggests that the oxidation of olopatadine hydrochloride can yield Olopatadine N-oxide as a major product. austinpublishinggroup.com This reaction is analogous to the metabolic pathways observed in the human body. austinpublishinggroup.com The tertiary amine in the dimethylaminopropylidene side chain is susceptible to oxidation, leading to the formation of the N-oxide. researchgate.net This process can be initiated by various oxidizing agents that facilitate the addition of an oxygen atom to the nitrogen atom of the tertiary amine.

Role of Oxidizing Agents (e.g., KMnO4) in N-Oxide Formation

Potassium permanganate (KMnO4) is a strong oxidizing agent that can be used to induce the formation of Olopatadine N-Oxide. austinpublishinggroup.com In the presence of KMnO4, olopatadine hydrochloride undergoes oxidation, resulting in the formation of Olopatadine N-oxide and N-monodemethylolopatadine. austinpublishinggroup.com The reaction with potassium permanganate can be influenced by the pH of the medium, with the process being feasible in both acidic (H2SO4) and alkaline (NaOH) conditions. austinpublishinggroup.com The permanganate ion acts as the oxidizing species, and its reaction with organic compounds can be accelerated by the presence of manganese dioxide (MnO2), which can form during the reaction. researchgate.netgoogle.com

Stress-Induced Degradation Studies

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. For olopatadine, these studies have revealed its susceptibility to degradation under thermal, oxidative, and photolytic stress.

Influence of Thermal Stress on N-Oxide Formation

The impact of thermal stress on olopatadine stability has been investigated under various conditions. Some studies have reported that olopatadine is stable when exposed to dry heat at 80°C for a period of 3 days. tandfonline.com However, other research indicates that exposure to heat can lead to degradation, with one study showing 36% degradation under thermal stress. scispace.com An increase in impurities, including olopatadine related compound B, has been observed with aging, which is likely due to thermal and oxidative degradation. scispace.com Sterilization by heating has also been shown to increase the total amount of impurities compared to sterilization by filtration. scispace.com

Impact of Oxidative Stress Conditions

Olopatadine has shown significant degradation under oxidative stress. scispace.com The use of hydrogen peroxide (H2O2) is a common method to simulate oxidative degradation. ekb.eg Studies have shown that olopatadine is susceptible to oxidative conditions, although some conflicting reports suggest stability under certain oxidative stress tests. tandfonline.comscispace.comdoaj.org For instance, one study found no degradation when olopatadine was exposed to 30% H2O2 at room temperature for 24 hours, while another reported strong degradation in an oxidizing environment. tandfonline.comscispace.com The formation of N-oxide is a potential outcome of oxidative stress on molecules containing a tertiary amine, such as olopatadine. researchgate.net

Summary of Olopatadine Degradation Under Stress Conditions
Stress ConditionObservationsReference
Thermal StressConflicting reports: Stable at 80°C for 3 days; another study shows 36% degradation. Increased impurities with aging and heat sterilization. tandfonline.comscispace.com
Oxidative StressGenerally shows strong degradation, particularly with H2O2. Some studies report stability under specific conditions. tandfonline.comscispace.comdoaj.org
Photolytic StressModerate degradation observed. One study reported 23% degradation. Can lead to the formation of E and Z isomers of carbaldehyde impurities. scispace.commedcraveonline.comresearchgate.net

Photolytic Degradation Considerations

Exposure to light can also induce the degradation of olopatadine. scispace.com Studies have shown that olopatadine undergoes moderate degradation under photolytic conditions, with one report indicating 23% degradation. scispace.com The photolytic degradation of a methanolic solution of olopatadine resulted in the formation of four degradants. tandfonline.com In ophthalmic solutions, photolytic degradation can lead to the formation of E and Z isomers of olopatadine hydrochloride carbaldehyde. researchgate.net The rate of photolytic degradation has been quantified, with degradation constants of 0.002488 and 0.003583 % min-1 in dry and wet states, respectively. medcraveonline.com

Photolytic Degradation Constants of Olopatadine
StateDegradation Constant (% min-1)Reference
Dry State0.002488 medcraveonline.com
Wet State0.003583 medcraveonline.com

Olopatadine N-Oxide as a Pharmaceutical Impurity

Olopatadine N-Oxide is recognized as a key impurity in olopatadine drug products. Its presence can arise from the synthesis process of the active pharmaceutical ingredient (API) or as a degradation product formed during the shelf life of the formulation.

Olopatadine N-Oxide is pharmacopeially recognized as Olopatadine Related Compound B sigmaaldrich.comveeprho.compharmaffiliates.com. It is a metabolite of olopatadine and its chemical structure is (Z)-3-(2-(carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine oxide synzeal.comusp.org. Forced degradation studies have been instrumental in identifying the conditions under which this impurity is formed. Olopatadine has been shown to degrade under oxidative and photolytic stress, with Olopatadine Related Compound B being the primary degradation product in these conditions researchgate.netscispace.com.

Identification of Olopatadine N-Oxide
Common NamePharmacopeial NameChemical NameCAS Number
Olopatadine N-OxideOlopatadine Related Compound B(Z)-3-(2-(carboxymethyl)dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine oxide173174-07-7

The control of Olopatadine N-Oxide levels in pharmaceutical formulations is essential to ensure product quality and patient safety. A multi-faceted approach is typically employed, encompassing the entire product lifecycle from development to commercial manufacturing.

Analytical Method Development: Robust analytical methods, such as high-performance liquid chromatography (HPLC), are developed and validated to accurately detect and quantify Olopatadine N-Oxide and other related substances researchgate.net. These methods are crucial for routine quality control testing and stability studies.

Process Optimization: The manufacturing process of the olopatadine drug substance is carefully designed and optimized to minimize the formation of impurities, including the N-oxide. This may involve controlling reaction conditions, purification steps, and the quality of raw materials.

Packaging and Storage: Appropriate packaging that protects the drug product from light and oxygen is essential, given that photolytic and oxidative conditions promote the formation of Olopatadine N-Oxide. Controlled storage conditions, including temperature and humidity, are also critical throughout the product's shelf life.

Several factors can influence the formation and levels of Olopatadine N-Oxide in pharmaceutical formulations.

Formulation Excipients: While direct studies detailing the specific impact of every excipient on Olopatadine N-Oxide formation are limited, general principles of drug-excipient compatibility are applicable. Excipients with oxidizing potential could theoretically contribute to the formation of the N-oxide impurity. In one study, the photolytic degradation of an olopatadine hydrochloride ophthalmic solution was investigated in the presence of various excipients, including benzalkonium chloride, hypromellose, mannitol, boric acid, and Kollidon 30 LP sciencepg.comresearchgate.net. While this particular study identified the primary degradation products under UV light as carbaldehyde isomers, it highlights the importance of evaluating the complete formulation for potential degradation pathways. The presence of preservatives like benzalkonium chloride, which is common in ophthalmic solutions, should be carefully considered for its potential to influence the stability of the active ingredient truemeds.inku.dknih.govnih.gov.

Sterilization Methods: The method used to sterilize the drug product can have a significant impact on the level of impurities. A study comparing heat sterilization with sterilization by filtration for olopatadine eye drops found that the heat sterilization method resulted in a higher content of olopatadine degradation products, including a notable increase in Olopatadine Related Compound B researchgate.netscispace.com. The content of this impurity was found to increase from less than 0.005% to 0.044% when sterilized by heating, compared to an increase of up to 0.011% with filtration researchgate.net. This suggests that thermal stress, particularly in the presence of oxygen, can promote the oxidation of olopatadine to its N-oxide form. Therefore, sterilization by filtration is recommended to minimize the formation of this impurity researchgate.net.

Impact of Sterilization Method on Olopatadine Related Compound B Levels
Sterilization MethodIncrease in Olopatadine Related Compound B
HeatingFrom <0.005% to 0.044%
FiltrationUp to 0.011%

Synthesis and Derivatization of Olopatadine D3 N Oxide

General Synthetic Strategies for N-Oxides of Tertiary Amines

The synthesis of N-oxides from tertiary amines is a well-established transformation in organic chemistry. nih.gov The most common method involves the direct oxidation of the tertiary amine. nih.gov A variety of oxidizing agents can be employed for this purpose, with the choice often depending on the specific characteristics of the substrate and the desired purity of the product.

Commonly used oxidants include hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Caro's acid. google.com Hydrogen peroxide is often favored in industrial applications due to its low cost and the fact that its only byproduct is water. acs.orggoogle.com However, the reaction with hydrogen peroxide can be slow, sometimes necessitating the use of catalysts or excess reagent. acs.org The formation of stable hydrogen bonds between the N-oxide product and residual hydrogen peroxide can complicate purification. acs.org

Peroxy acids such as m-CPBA are highly effective and often used in laboratory settings. nih.gov The oxidation with m-CPBA proceeds through a concerted mechanism. nih.gov However, these reagents can be less chemoselective, potentially oxidizing other sensitive functional groups within the molecule. acs.org

The general properties of tertiary amine N-oxides include high polarity and the ability to act as Brønsted bases. nih.gov They are typically soluble in polar solvents and can be hygroscopic. nih.gov

Deuterium (B1214612) Labeling Strategies for Olopatadine (B1677272) N-Oxide

The synthesis of Olopatadine-d3 N-Oxide first requires the preparation of a deuterated olopatadine precursor, which is then oxidized. Based on available literature for the synthesis of deuterated olopatadine analogues, specifically olopatadine-d6 (B12401662), a targeted approach can be inferred for producing the d3 variant. researchgate.net

Incorporation of Deuterium at Specific Positions (e.g., methyl groups)

For this compound, the deuterium atoms are located on one of the N-methyl groups of the dimethylaminopropylidene side chain. The synthesis of the analogous olopatadine-d6 involves the use of dimethyl sulfate-d6 to introduce two deuterated methyl groups. researchgate.net To achieve a d3-labeled compound, a mono-deuterated methylating agent would be required, or a statistical mixture could be produced and then separated, though the latter is less efficient.

A plausible synthetic route would involve the alkylation of a primary amine intermediate with a deuterated methylating agent. For instance, a precursor amine could be reacted with a methyl-d3 halide (e.g., CD₃I) or dimethyl-d3 sulfate. This would be followed by the introduction of a standard (non-deuterated) methyl group to form the N-methyl-N-(methyl-d3)-amino group. The final step would then be the N-oxidation of this tertiary amine.

Precursor Selection for Deuteration in Synthesis

The selection of an appropriate precursor is crucial for an efficient and cost-effective synthesis. A common strategy for synthesizing olopatadine involves a Wittig reaction to introduce the dimethylaminopropylidene side chain. google.comgoogle.com An alternative and efficient approach for creating deuterated olopatadine utilizes a primary amine intermediate which is then alkylated. researchgate.net

For this compound, a synthetic strategy could start with a primary amine precursor. This primary amine would then be sequentially alkylated, first with a deuterated methyl source (e.g., methyl-d3 iodide) and then with a non-deuterated methyl source, or vice-versa. This approach avoids the use of expensive, pre-deuterated dimethylamine. researchgate.net The resulting deuterated olopatadine can then be oxidized to form this compound.

Precursor TypeDeuteration ReagentAdvantage
Primary amine intermediateMethyl-d3 iodide / Dimethyl-d3 sulfateCost-effective by avoiding expensive deuterated dimethylamine. researchgate.net
N-desmethyl olopatadineMethyl-d3 iodideDirect methylation of a late-stage intermediate.

Process Chemistry Considerations for Deuterated N-Oxide Synthesis

The transition from a laboratory-scale synthesis to a larger, more industrial production process introduces several challenges that need to be addressed to ensure efficiency, purity, and safety.

Challenges in Isomer Control and Purity

A significant challenge in the synthesis of olopatadine and its derivatives is the control of the geometric isomers (E and Z). sigmaaldrich.com The desired therapeutic activity resides in the Z-isomer. sigmaaldrich.com Many synthetic routes, such as those involving a Wittig reaction, can produce a mixture of E and Z isomers, necessitating purification steps to isolate the desired Z-isomer. google.com Some synthetic strategies have been developed to improve the stereoselectivity of this reaction. researchgate.net

The purity of the final N-oxide product is also a key consideration. The removal of unreacted starting material and excess oxidizing agent is critical. As mentioned, residual hydrogen peroxide can be difficult to remove from the N-oxide product due to hydrogen bonding and may require specific quenching agents like sodium sulfite (B76179) or activated carbon. acs.org The presence of the E-isomer impurity is also a critical quality attribute that must be controlled to within strict limits. cymitquimica.com

ChallengeMitigation Strategy
E/Z Isomer ControlStereoselective Wittig reaction conditions; Chromatographic purification. google.comresearchgate.net
Residual Oxidizing AgentUse of quenching agents (e.g., sodium sulfite, activated carbon); Careful control of stoichiometry. acs.org
Unreacted Starting MaterialOptimization of reaction conditions (temperature, time); Purification by crystallization or chromatography.

Scale-Up Methodologies

Scaling up the synthesis of a deuterated N-oxide like this compound requires careful consideration of several factors. The choice of oxidizing agent becomes particularly important on a larger scale. While m-CPBA is effective in the lab, its cost and potential for explosive decomposition make it less suitable for industrial production. Hydrogen peroxide, being cheaper and more environmentally benign, is often the preferred oxidant for large-scale N-oxide preparations. google.com

The reaction conditions, including temperature, solvent, and reaction time, must be optimized for large-scale production to maximize yield and minimize byproduct formation. Heat management is crucial, as oxidation reactions are often exothermic. Purification methods must also be scalable. While chromatography is common in the laboratory, large-scale crystallization is often a more practical and cost-effective method for purifying the final product. The development of a robust and scalable process is essential for the commercial viability of any pharmaceutical compound. google.com

Advanced Analytical Methodologies for Olopatadine D3 N Oxide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of Olopatadine-d3 N-Oxide, providing the necessary resolving power to separate it from Olopatadine (B1677272), its non-deuterated N-oxide counterpart, and other impurities. The choice of chromatographic mode is dictated by the polarity of the analyte and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a widely employed technique for the analysis of Olopatadine and its related compounds. veeprho.comnih.gov These methods are valued for their robustness and reliability in quantitative analysis. scispace.com For the separation of Olopatadine from its impurities, including the N-oxide, C18 columns are frequently utilized. scispace.comajrconline.org The mobile phase typically consists of an aqueous buffer (such as phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. scispace.comfigshare.com Detection is commonly performed using a photodiode array (PDA) detector at wavelengths around 299 nm. scispace.comfigshare.com The stability-indicating nature of many developed HPLC methods ensures that degradation products, such as the N-oxide, are effectively resolved from the main drug peak. tsijournals.com

ParameterHPLC Method Details
Stationary Phase Reversed-phase columns, such as Kromasil C18 (150 x 4.6 mm, 5 µm) or Poroshell 120 Phenyl Hexyl (150 x 4.6 mm, 2.7 µ). ajrconline.orgderpharmachemica.com
Mobile Phase Isocratic or gradient mixtures of an aqueous buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile). ajrconline.orgfigshare.com A common ratio is Buffer:Acetonitrile (72:28 v/v). figshare.com
Flow Rate Typically maintained around 1.0 mL/min. ajrconline.orgfigshare.com
Detection UV/PDA detection, often set at wavelengths between 246 nm and 299 nm. ajrconline.orgfigshare.com
Internal Standard For quantitative analysis, especially when coupled with mass spectrometry, a stable isotope-labeled compound like this compound serves as an ideal internal standard for the quantification of Olopatadine N-Oxide.

Hydrophilic Interaction Liquid Chromatography (HILIC) for N-Oxide Analysis

Olopatadine N-Oxide is a polar compound, making Hydrophilic Interaction Liquid Chromatography (HILIC) an excellent alternative to reversed-phase chromatography for its analysis. chromforum.org HILIC is specifically designed for the separation of polar and hydrophilic compounds that show poor retention on traditional C18 columns. chromforum.orgnorman-network.net This technique employs a polar stationary phase (e.g., bare silica (B1680970) or amide-functionalized columns) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small percentage of aqueous buffer. alentris.orgnih.govoup.com This combination allows for the retention of polar analytes like N-oxides. chromforum.org HILIC has been successfully applied to the chromatographic analysis of Olopatadine and its geometric E-isomer, demonstrating its capability to separate structurally similar compounds. alentris.orgoup.comchemsrc.com

ParameterHILIC Method Details
Stationary Phase Polar columns, such as bare silica, amide, or zwitterionic phases (e.g., Acquity BEH amide column). chromforum.orgnih.gov
Mobile Phase High percentage of organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water). nih.govmdpi.com
Detection Compatible with both UV and Mass Spectrometric (MS) detection. oup.com MS detection is particularly powerful for positive identification.
Application Ideal for separating highly polar compounds like N-oxides from less polar substances such as the parent drug, Olopatadine. chromforum.org It has been used for the analysis of Olopatadine in various matrices, including human tears. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) for Degradation Profiling

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. scispace.com These benefits are due to the use of columns packed with sub-2 µm particles. UHPLC is particularly well-suited for complex analyses such as degradation profiling. researchgate.net Studies have shown that Olopatadine N-Oxide (identified as olopatadine related compound B) is a major degradation product formed under thermal and oxidative stress conditions. scispace.comresearchgate.net A validated UHPLC method has been successfully used to determine the degradation products of Olopatadine hydrochloride in eye drops, demonstrating that heat sterilization leads to a higher content of the N-oxide compared to sterilization by filtration. researchgate.netresearchgate.net

ParameterUHPLC Method Details
Stationary Phase Sub-2 µm particle columns, such as Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm). medipol.edu.tr
Mobile Phase Optimized mixtures of organic and aqueous phases, for example, methanol, water, and sodium acetate (B1210297) buffer (40:50:10, v/v/v). medipol.edu.tr
Flow Rate Typically around 0.5 mL/min. medipol.edu.tr
Advantages High resolution allows for the clear separation of the parent drug from closely eluting degradation products like the N-oxide. researchgate.net
Application Used to monitor the formation of Olopatadine N-Oxide during stability and forced degradation studies. scispace.comresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) in N-Oxide Studies

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a simple, cost-effective, and high-throughput method for the analysis of pharmaceuticals. researchgate.net Validated HPTLC methods have been developed for the estimation of Olopatadine hydrochloride in bulk drug and ophthalmic solutions. researchgate.netresearchgate.net These methods typically use precoated silica gel 60 F254 plates as the stationary phase and a mixture of solvents like methanol, water, and glacial acetic acid as the mobile phase. researchgate.net Densitometric scanning is used for quantification, with detection often performed around 247-301 nm. researchgate.netnih.gov While direct studies on this compound are not extensively documented, the established methods for separating Olopatadine from its impurities are applicable to the analysis of its N-oxide, which is a known impurity. austinpublishinggroup.comaustinpublishinggroup.com

ParameterHPTLC Method Details
Stationary Phase Precoated silica gel 60 F254 aluminum plates. researchgate.netnih.gov Reversed-phase (RP-18) plates are also used. sigmaaldrich.cn
Mobile Phase A mixture of solvents, for example, Methanol:Water:Glacial Acetic Acid (8:2:0.2 v/v/v) or Methanol:Chloroform:Ammonia (8:2:0.1 v/v/v). researchgate.netnih.gov
Detection Densitometric scanning at a specific wavelength (e.g., 247 nm or 301 nm). researchgate.netnih.gov
Linearity Range A linear relationship between response and concentration has been established, for instance, in the range of 200 to 1200 ng/band for Olopatadine hydrochloride. researchgate.net
Application Suitable for routine quality control and stability studies to separate and quantify Olopatadine and its related substances, including potential N-oxide impurities. nih.govresearchgate.net

Mass Spectrometric Detection and Characterization

Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive quantification of analytes. When coupled with liquid chromatography, it provides unparalleled specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques for the determination of Olopatadine and its metabolites, including the N-oxide, in various biological fluids. nih.govoup.comaustinpublishinggroup.com LC-MS combines the separation capabilities of HPLC or UHPLC with the mass analysis capabilities of MS. This allows for the unequivocal identification of compounds based on their mass-to-charge ratio (m/z). veeprho.com For this compound, LC-MS provides definitive qualitative analysis by confirming its molecular weight, which is 3 mass units higher than the non-deuterated Olopatadine N-Oxide. This technique was used to determine plasma concentrations of Olopatadine and its metabolites, where the N-oxide metabolite was observed in human subjects. nih.gov The use of multiple reaction monitoring (MRM) in LC-MS/MS provides exceptional sensitivity and selectivity, making it the gold standard for quantitative bioanalysis. ntu.edu.sg

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective quantification of Olopatadine and its metabolites, including the N-oxide form, in various biological matrices. nih.govnih.gov This powerful hyphenated technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation power of tandem mass spectrometry. nih.gov The methodology is routinely employed in pharmacokinetic studies to determine plasma concentrations of Olopatadine and its primary metabolites, Olopatadine N-oxide and N-desmethyl Olopatadine. nih.govfda.govfda.gov

The general workflow involves initial sample preparation, often through protein precipitation with acetonitrile, followed by liquid-liquid extraction to isolate the analytes from matrix components. nih.gov Chromatographic separation is typically achieved on a reversed-phase column, such as a C18 or phenyl hexyl column. nih.govderpharmachemica.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid) and an organic solvent like acetonitrile or methanol, run in either isocratic or gradient elution mode to achieve optimal separation. derpharmachemica.comresearchgate.net

Following separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, which is effective for compounds like Olopatadine containing a tertiary amine group. nih.govresearchgate.net Quantification is performed using the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented in the collision cell, and a characteristic product ion is monitored. This process ensures high selectivity and minimizes interferences. For Olopatadine, the precursor ion→product ion transition of m/z 338 → 165 is commonly used for quantification. nih.govresearchgate.net Validated LC-MS/MS methods demonstrate high sensitivity, with lower limits of quantification (LLOQ) reaching as low as 0.05 ng/mL to 0.2 ng/mL in plasma. nih.govfda.gov

Table 1: Example LC-MS/MS Parameters for Olopatadine Analysis

Parameter Description Source
Sample Preparation Protein precipitation with acetonitrile, followed by liquid-liquid extraction. nih.gov
Chromatography Phenyl hexyl or C18 column. nih.govderpharmachemica.com
Mobile Phase Ammonium formate/formic acid in water and acetonitrile/methanol. derpharmachemica.comresearchgate.net
Ionization Mode Electrospray Ionization (ESI), Positive Mode. researchgate.net
Detection Mode Multiple Reaction Monitoring (MRM). derpharmachemica.com
MRM Transition m/z 338 → 165 for Olopatadine. nih.govresearchgate.net
LLOQ 0.05 - 0.2 ng/mL in human plasma. nih.govfda.gov

Application of Stable Isotope Labeling for Internal Standardization in LC-MS/MS

In quantitative bioanalysis using LC-MS/MS, the use of a stable isotope-labeled (SIL) internal standard is the preferred approach to ensure accuracy and precision. acanthusresearch.comscispace.com this compound serves as an ideal internal standard for the quantification of Olopatadine N-Oxide. SIL internal standards, where atoms like hydrogen are replaced by deuterium (B1214612) (²H or D), are chemically almost identical to the analyte. acanthusresearch.com This similarity means they co-elute chromatographically and exhibit nearly identical behavior during sample extraction, handling, and ionization in the mass spectrometer. acanthusresearch.comscispace.com

The key advantage of a SIL internal standard is its ability to compensate for variations in analytical processes, such as sample loss during extraction, and for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample. acanthusresearch.com Because the SIL standard is affected by these factors in the same way as the non-labeled analyte, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly reproducible and accurate quantification. acanthusresearch.comscispace.com

The mass difference between the analyte and the SIL internal standard, which for this compound is three mass units, allows the mass spectrometer to distinguish between the two compounds without spectral overlap. acanthusresearch.com For a SIL standard to be effective, the isotopic labels must be placed in a metabolically and chemically stable position within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.com Deuterium labels are therefore not placed on heteroatoms like oxygen or nitrogen. acanthusresearch.com The synthesis of deuterated analogs like Olopatadine-d6 (B12401662) and N-Desmethyl Olopatadine-d3 is specifically undertaken to create these superior internal standards for quantitative analysis. axios-research.comcphi-online.comresearchgate.net

Spectroscopic Characterization of Deuterated N-Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules and is crucial for confirming the identity and purity of this compound. carlroth.comresearchgate.net It provides detailed information about the atomic connectivity and the chemical environment of individual atoms within the molecule. carlroth.com

For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used.

¹H NMR (Proton NMR) : This is the primary technique for confirming the site of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the N-methyl group that have been replaced by deuterium will be absent or significantly reduced in intensity. The rest of the spectrum, showing signals for the aromatic, vinylic, and other aliphatic protons, confirms the integrity of the main molecular scaffold. ethernet.edu.et

¹³C NMR (Carbon NMR) : The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom attached to the deuterated methyl group will show a characteristic multiplet signal due to coupling with deuterium (which has a nuclear spin of 1), and its chemical shift may be slightly altered compared to the non-deuterated analog.

2D NMR (COSY, HSQC, HMBC) : Two-dimensional NMR techniques are used to piece together the complete molecular structure. nih.gov COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. These experiments collectively confirm the assignment of all proton and carbon signals and verify that the deuteration has occurred at the intended N-methyl position without altering the rest of the structure. nih.gov

²H NMR (Deuterium NMR) : While less common, a ²H NMR spectrum can be acquired to directly observe the signal from the deuterium nuclei, providing definitive proof of isotopic labeling. sigmaaldrich.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective analytical technique used to identify the functional groups present in a molecule. mvpsvktcollege.ac.inwiley.com It works on the principle that covalent bonds vibrate at specific frequencies, and when a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to these vibrations. msu.edu

The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features:

N-Oxide (N→O) Stretch : The most critical absorption for confirming the N-oxide moiety is the N→O stretching vibration. This bond typically produces a strong absorption band in the region of 950-970 cm⁻¹ for tertiary amine N-oxides.

Carboxylic Acid : The presence of the carboxylic acid group is confirmed by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹. libretexts.org

Aromatic Ring : C-H stretching vibrations for the aromatic rings appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings are observed in the 1450-1600 cm⁻¹ region. msu.edu

Ether (C-O-C) Stretch : The dibenzo[b,e]oxepine ring system contains an ether linkage, which would show a strong C-O-C stretching absorption, typically in the 1000-1300 cm⁻¹ range. wiley.com

The region below 1500 cm⁻¹ is known as the "fingerprint region," which contains a complex pattern of absorptions unique to the molecule, serving as a molecular fingerprint for identification. msu.edu

Other Analytical Approaches for Olopatadine N-Oxide

While LC-MS/MS is the gold standard for quantification in biological matrices, several other analytical techniques have been employed for the determination of Olopatadine and its related substances, including the N-oxide. austinpublishinggroup.com These methods can be valuable for quality control in pharmaceutical formulations and for certain research applications.

High-Performance Liquid Chromatography (HPLC) with UV Detection : HPLC is a widely used technique for separating components in a mixture. researchgate.net When coupled with a UV-Vis detector, it can be used to quantify Olopatadine and its impurities in pharmaceutical products like eye drops. researchgate.netscholarsresearchlibrary.com The method's simplicity and robustness make it suitable for routine quality control, although it lacks the sensitivity and selectivity of MS detection for bioanalysis. scholarsresearchlibrary.com

Spectrophotometry : UV-Vis spectrophotometric methods have been developed for the determination of Olopatadine. austinpublishinggroup.comscholarsresearchlibrary.com These methods are simple, rapid, and economical but are generally only suitable for the analysis of the pure drug or simple formulations, as they are susceptible to interference from other UV-absorbing compounds. scholarsresearchlibrary.commedcraveonline.com

High-Performance Thin-Layer Chromatography (HPTLC) : HPTLC is another chromatographic technique used for the separation and determination of Olopatadine. austinpublishinggroup.com It offers the advantage of high throughput, as multiple samples can be analyzed simultaneously on a single plate.

Capillary Electrophoresis (CE) : Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-efficiency separation technique that has been applied to the analysis of Olopatadine. austinpublishinggroup.comscholarsresearchlibrary.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) stands out as a powerful separation technique with high efficiency and resolution, making it suitable for the analysis of pharmaceutical compounds and their metabolites. A validated capillary zone electrophoretic (CZE) method developed for the parent compound, Olopatadine hydrochloride, provides a strong foundation for the analysis of this compound. nih.gov The principle of CE is based on the differential migration of charged species within a narrow-bore fused-silica capillary under the influence of a high-voltage electric field.

The separation in CE is influenced by factors such as the pH and composition of the buffer, the applied voltage, and the temperature. For the analysis of Olopatadine, a sodium tetraborate (B1243019) buffer has been effectively used. nih.gov The addition of an organic modifier like acetonitrile can further optimize the separation by altering the electroosmotic flow and the solubility of the analyte. nih.gov Detection is typically achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov

The developed method for Olopatadine hydrochloride demonstrated excellent linearity, precision, and accuracy, suggesting its potential applicability for the quantitative analysis of this compound in various samples. nih.gov The high resolving power of CE allows for the separation of the metabolite from the parent drug and other potential impurities.

Table 1: Capillary Electrophoresis Method Parameters for Olopatadine Analysis

ParameterCondition
Buffer 20 mmol/L Sodium Tetraborate
Organic Modifier 15% (v/v) Acetonitrile
pH 9.5
Applied Voltage 25 kV
Capillary Temperature 30°C
Injection 10 s at 5 x 10³ N/m²
Detection Wavelength 205 nm
Linear Range 1.13 × 10⁻⁵ mol/L to 5.65 × 10⁻⁵ mol/L
Limit of Detection 1.58 × 10⁻⁶ mol/L
Limit of Quantification 4.78 × 10⁻⁶ mol/L

Data adapted from a validated method for Olopatadine hydrochloride. nih.gov

Voltammetric Techniques

Voltammetric techniques offer a sensitive and cost-effective alternative for the electrochemical analysis of pharmaceutical compounds. These methods are based on measuring the current that flows through an electrochemical cell as a function of the applied potential. Differential Pulse Voltammetry (DPV) is a particularly useful technique due to its ability to discriminate between faradaic and capacitive currents, leading to enhanced sensitivity.

A selective and facile voltammetric method has been developed for the determination of Olopatadine using a modified screen-printed electrode (SPE). srce.hriapchem.org This method utilizes a nanocomposite of Nafion and titanium dioxide (TiO₂) to enhance the electrode's conductivity, surface area, and electron transfer kinetics, resulting in improved sensing performance. srce.hrresearchgate.net The electrochemical behavior of the analyte is studied by recording the voltammetric response at the modified electrode surface.

The developed sensor demonstrated a wide linear range and a low limit of detection for Olopatadine, indicating its suitability for trace analysis. srce.hriapchem.org The method also showed good reproducibility, repeatability, and selectivity, making it a promising tool for the determination of this compound in various samples. srce.hrresearcher.life The portability and simplicity of SPEs offer significant advantages for on-site and routine analysis. researchgate.net

Table 2: Voltammetric Method Parameters for Olopatadine Analysis

ParameterCondition
Technique Differential Pulse Voltammetry (DPV)
Working Electrode Nafion/TiO₂ modified Screen-Printed Electrode (NFN/TiO₂/SPE)
Supporting Electrolyte 0.1 M Britton-Robinson (B-R) buffer
pH 4.0
Linear Range 0.01 to 0.07 µM and 0.07 to 14.6 µM
Limit of Detection 7.0 nM
Recovery 98.2–99.0%

Data adapted from a developed method for Olopatadine. srce.hriapchem.orgresearcher.life

Application of Olopatadine D3 N Oxide in Research Studies

Degradation Product Monitoring in Stability Studies

Development of Stability-Indicating Methods

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients. The development of such methods is a cornerstone of pharmaceutical analysis and is mandated by regulatory agencies worldwide.

For Olopatadine (B1677272), a selective histamine (B1213489) H1 receptor antagonist, various stability-indicating methods have been developed using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.govresearchgate.netglobalresearchonline.net These methods are designed to separate the parent drug, Olopatadine, from its potential degradation products that may form under stress conditions such as acid and alkali hydrolysis, oxidation, and photolytic degradation. researchgate.netglobalresearchonline.net

In the development of these methods, Olopatadine-d3 N-Oxide serves as an ideal internal standard. acanthusresearch.com An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest, which is added in a known concentration to both the standard and sample solutions. clearsynth.com The use of a deuterated internal standard, like this compound, is particularly advantageous in mass spectrometry-based detection methods (LC-MS/MS). acanthusresearch.comkcasbio.com This is because it co-elutes with the analyte (in this case, Olopatadine N-Oxide, a known metabolite and potential degradation product) but is distinguishable by its higher mass. acanthusresearch.comresearchgate.net This co-elution helps to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification. kcasbio.com

The development of a stability-indicating method for Olopatadine would involve subjecting the drug to various stress conditions to intentionally generate degradation products. nih.govepa.gov The resulting mixture is then analyzed by a chromatographic method, and the conditions (e.g., mobile phase composition, column type, flow rate) are optimized to achieve adequate separation between Olopatadine and its degradants. medipol.edu.trresearchgate.net The validation of the method, as per the International Council for Harmonisation (ICH) guidelines, would include parameters such as specificity, linearity, accuracy, precision, and robustness. nih.gov

Below is an illustrative table of parameters often validated in a stability-indicating HPLC method for Olopatadine:

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity The method should be able to resolve the main drug peak from those of its degradation products and excipients.To ensure the method is selective for the analyte of interest.
Linearity A linear relationship between the concentration and the analytical response (e.g., peak area) with a correlation coefficient (r²) > 0.99.To demonstrate that the method provides results that are directly proportional to the concentration of the analyte.
Accuracy The closeness of the test results obtained by the method to the true value, typically expressed as percent recovery (e.g., 98-102%).To assess the systematic error of the method.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as the relative standard deviation (RSD), typically < 2%.To evaluate the random error of the method.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).To demonstrate the reliability of the method during normal usage.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.To determine the sensitivity of the method.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.To establish the lower limit of the method's useful range.

Identification and Quantification of Degradation Products

Forced degradation studies on Olopatadine have revealed the formation of several degradation products under hydrolytic (acidic, alkaline, and neutral), oxidative, and photolytic stress conditions. globalresearchonline.netepa.govresearchgate.netjournalagent.com Olopatadine has been found to be susceptible to degradation in acidic and alkaline conditions, as well as in the presence of hydrogen peroxide. globalresearchonline.net However, it has shown stability under dry heat and photolytic conditions. globalresearchonline.net

In acidic conditions, several degradation products, designated as OLO1, OLO2, OLO3, OLO4, and OLO5, have been observed. epa.govresearchgate.netjournalagent.com In alkaline conditions, in addition to OLO3 and OLO5, two more degradation products, OLO6 and OLO7, have been identified. epa.govresearchgate.netjournalagent.com One of the identified degradation products, OLO1, has been characterized as (2-(4-(dimethylamino) butyl) phenyl)methanol, which may be formed by the cleavage of the tricyclic ring of Olopatadine. epa.govjournalagent.com Another impurity, OLO-Imp, has been proposed to be 11-[(3-dimethylamino)-propylidene]-6,11-dihydro-dibenz[b,e]oxepin-2-propanoic acid. epa.govjournalagent.com

Olopatadine N-Oxide is a known metabolite of Olopatadine and could also be a potential degradation product, particularly under oxidative stress. acanthusresearch.comnih.govscbt.com The use of this compound as an internal standard is critical for the accurate quantification of this specific degradant. By adding a known amount of this compound to the sample being analyzed, the concentration of the unlabeled Olopatadine N-Oxide can be determined by comparing the peak area ratios of the analyte to the internal standard in the sample to those in a calibration curve.

The following table summarizes the degradation products of Olopatadine observed under different stress conditions, as reported in the literature:

Stress ConditionObserved Degradation Products
Acidic Hydrolysis OLO1, OLO2, OLO3, OLO4, OLO5 epa.govresearchgate.netjournalagent.com
Alkaline Hydrolysis OLO3, OLO5, OLO6, OLO7 epa.govresearchgate.netjournalagent.com
Neutral Hydrolysis Degradation products also found in acidic conditions epa.govjournalagent.com
Oxidative (H₂O₂) Degradation observed globalresearchonline.net
Thermal (Dry Heat) Stable globalresearchonline.net
Photolytic Stable globalresearchonline.net

The structural elucidation of these degradation products is typically performed using sophisticated analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The fragmentation patterns observed in the mass spectra provide valuable information about the molecular structure of the degradants.

Q & A

Q. What analytical techniques are recommended for quantifying Olopatadine-d3 N-Oxide in complex matrices like plant or biological samples?

Methodological Answer: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard. This method integrates online solid-phase extraction (SPE) to minimize manual cleanup steps, ensuring high sensitivity (LLOQ: 10–300 µg/kg) and linearity (r² > 0.99). Stable isotope-labeled this compound serves as an internal standard to correct for matrix effects and ionization variability . Calibration curves should use weighted regression to account for heteroscedasticity, and system suitability tests must validate retention time consistency .

Q. How can researchers structurally characterize this compound to confirm isotopic purity and N-oxide formation?

Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-NMR and ¹³C-NMR, is critical for verifying deuterium incorporation at the specified positions and confirming the N-oxide functional group. High-resolution mass spectrometry (HRMS) should corroborate the molecular ion ([M+H]+) with a mass shift consistent with deuterium labeling (e.g., +3 Da for -d3) and the N-oxide modification (+16 Da). Comparative analysis with unlabeled Olopatadine N-Oxide (CAS 173174-07-7) is essential to validate structural integrity .

Q. What quality control parameters are mandated by pharmacopeial standards for this compound in assay validation?

Methodological Answer: Per USP guidelines, assays must demonstrate accuracy (90–110% recovery), precision (RSD < 2%), and specificity against interferents. System suitability criteria include retention time matching (±5% vs. reference standards) and peak symmetry (tailing factor < 2). Stability studies under light-protected conditions are required, as photodegradation can alter deuterium labeling efficiency .

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound based on its N-oxide substructure?

Methodological Answer: Structure-activity relationship (SAR) fingerprint analysis evaluates aromatic N-oxide substructures against mutagenicity databases. While general aromatic N-oxide alerts are downgraded, subclasses like benzo[c][1,2,5]oxadiazole 1-oxide require scrutiny. Use tools like Leadscope’s expert-rule-based models to assign risk scores. In vitro Ames tests with TA98 and TA100 strains (with/without metabolic activation) should validate predictions, particularly for metabolites retaining the N-oxide group .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo metabolic stability data for this compound?

Methodological Answer: Employ cross-species hepatocyte incubations to identify interspecies metabolic differences. Use stable isotope tracing (e.g., ¹⁸O labeling) to track N-oxide reduction pathways. For in vivo studies, bile-duct cannulated animal models can recover metabolites, while portal vein sampling clarifies first-pass effects. Data normalization to unlabeled analogs and pharmacokinetic modeling (e.g., compartmental analysis) reconciles bioavailability disparities .

Q. How does the deuterium isotope effect influence the stability and pharmacokinetics of this compound compared to its non-deuterated counterpart?

Methodological Answer: Deuterium substitution at metabolic soft spots (e.g., methyl groups) reduces CYP450-mediated oxidation via the kinetic isotope effect (KIE). Conduct parallel incubations in human liver microsomes (HLMs) with NADPH cofactors to measure t½ shifts. In vivo, use crossover studies in animal models to compare AUC and Cmax. Note that deuteration may alter crystal lattice stability, requiring differential storage conditions (e.g., desiccants for hygroscopic forms) .

Data Contradiction & Validation

Q. How should researchers address conflicting results in this compound quantification across LC-MS platforms?

Methodological Answer: Standardize ion source parameters (e.g., ESI voltage, desolvation temperature) and mobile phase additives (e.g., 0.1% formic acid vs. ammonium acetate). Perform cross-platform calibration with a shared reference standard. Validate using a nested ANOVA design to isolate instrument-specific variability. If discrepancies persist, employ orthogonal methods like capillary electrophoresis (CE) or ion mobility spectrometry (IMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olopatadine-d3 N-Oxide
Reactant of Route 2
Olopatadine-d3 N-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.